molecular formula C16H18O5S B352747 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate CAS No. 433695-44-4

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate

Cat. No.: B352747
CAS No.: 433695-44-4
M. Wt: 322.4g/mol
InChI Key: GPTHURFFQMTKQC-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate is an organic compound with the molecular formula C16H18O5S It is characterized by the presence of both dimethyl and dimethoxy groups attached to a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate typically involves the sulfonation of 2,5-dimethylphenol with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .

Scientific Research Applications

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonamide
  • 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonic acid
  • 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfinate

Uniqueness

2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate is unique due to its specific combination of dimethyl and dimethoxy groups attached to a benzenesulfonate moiety. This structural arrangement imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from similar compounds.

Properties

IUPAC Name

(2,5-dimethylphenyl) 2,5-dimethoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5S/c1-11-5-6-12(2)15(9-11)21-22(17,18)16-10-13(19-3)7-8-14(16)20-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTHURFFQMTKQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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